(2-Aminothieno[2,3-c]pyridin-3-yl)(2-chlorophenyl)methanone
CAS No.: 914644-33-0
Cat. No.: VC16919773
Molecular Formula: C14H9ClN2OS
Molecular Weight: 288.8 g/mol
* For research use only. Not for human or veterinary use.
![(2-Aminothieno[2,3-c]pyridin-3-yl)(2-chlorophenyl)methanone - 914644-33-0](/images/structure/VC16919773.png)
Specification
CAS No. | 914644-33-0 |
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Molecular Formula | C14H9ClN2OS |
Molecular Weight | 288.8 g/mol |
IUPAC Name | (2-aminothieno[2,3-c]pyridin-3-yl)-(2-chlorophenyl)methanone |
Standard InChI | InChI=1S/C14H9ClN2OS/c15-10-4-2-1-3-8(10)13(18)12-9-5-6-17-7-11(9)19-14(12)16/h1-7H,16H2 |
Standard InChI Key | VTSLBOKLTPUQDF-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C(=C1)C(=O)C2=C(SC3=C2C=CN=C3)N)Cl |
Introduction
Structural and Molecular Characteristics
Core Architecture and Functional Groups
The compound features a thieno[2,3-c]pyridine backbone, a fused heterocyclic system comprising a thiophene ring annulated with a pyridine ring at the [2,3-c] position. At the 2-position of this scaffold, an amino group (-NH) is attached, while the 3-position is substituted with a (2-chlorophenyl)methanone moiety. This combination introduces both electron-donating (amino) and electron-withdrawing (chlorophenyl ketone) groups, which influence reactivity and intermolecular interactions .
Molecular Formula and Weight
Based on structural analogs , the molecular formula is inferred as CHClNOS, with a molecular weight of 292.77 g/mol. This aligns with the addition of a thienopyridine core (CHNS), a 2-chlorophenyl group (CHCl), and a ketone functionality (CO).
Spectroscopic Signatures
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Infrared (IR) Spectroscopy:
The carbonyl (C=O) stretch of the methanone group is expected near 1,680–1,700 cm, consistent with ketones in aromatic systems . The amino group’s N-H stretches would appear as broad peaks around 3,300–3,500 cm. -
NMR Spectroscopy:
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H NMR: Aromatic protons on the thienopyridine and chlorophenyl rings would resonate between δ 7.2–8.8 ppm, with deshielding effects from the electron-withdrawing chlorine and ketone groups. The amino protons may appear as a singlet near δ 5.5–6.0 ppm if free or exchange-broadened if hydrogen-bonded .
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C NMR: The ketone carbon is anticipated at δ 190–200 ppm, while the thienopyridine carbons would fall between δ 110–160 ppm .
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Synthetic Methodologies
Retrosynthetic Analysis
The synthesis of (2-aminothieno[2,3-c]pyridin-3-yl)(2-chlorophenyl)methanone can be envisioned through a one-pot multicomponent reaction or stepwise functionalization of a preformed thienopyridine core. Key intermediates include:
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Halopyridinyl Ketones: E.g., 3-bromo-4-(2-chlorophenyl)pyridine, serving as the precursor for cyclization.
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Sodium Sulfide (NaS): To introduce the thiophene sulfur atom.
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Ammonia or Protected Amines: For amino group incorporation.
Proposed Synthetic Route
Adapting methods from Kobayashi et al. , the following pathway is hypothesized:
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Formation of Thienopyridine Core:
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React 3-bromo-4-(2-chlorophenyl)pyridine with NaS in DMF at 70°C to generate a sodium thiolate intermediate.
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Treat with 2-bromoacetonitrile to form a sulfenylated intermediate, followed by cyclization using NaH to yield 3-cyano-thieno[2,3-c]pyridine.
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Introduction of Amino Group:
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Reduce the nitrile (-CN) to an amine (-NH) using LiAlH or catalytic hydrogenation.
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Alternative: Use 2-azidoacetonitrile followed by Staudinger reaction to install the amino group.
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Final Functionalization:
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Couple the amine-substituted thienopyridine with 2-chlorobenzoyl chloride under Friedel-Crafts acylation conditions to attach the methanone group.
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Optimization Challenges
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Regioselectivity: Ensuring cyclization occurs at the [2,3-c] position requires precise control of reaction temperature and base strength .
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Amino Group Stability: Protection with tert-butoxycarbonyl (Boc) may be necessary during harsh reaction conditions.
Physicochemical Properties
Thermal and Solubility Data
Property | Value/Description |
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Melting Point | 180–182°C (predicted) |
Solubility | Insoluble in water; soluble in DMF, DCM |
Stability | Air-stable as a solid; light-sensitive |
Crystallographic Insights
While no single-crystal data exists for the target compound, analogous thienopyridines exhibit monoclinic crystal systems with π-π stacking between aromatic rings . The chlorine atom’s van der Waals radius (1.8 Å) may influence packing efficiency.
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